7Z-octadecenoic acid
Overview
Description
Mechanism of Action
Target of Action
7Z-Octadecenoic acid, also known as (Z)-octadec-7-enoic acid, is a long-chain fatty acid
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a long-chain fatty acid, it may interact with its targets in a similar manner to other fatty acids. This typically involves binding to or entering cells and interacting with various intracellular molecules, potentially influencing cellular functions and metabolic pathways .
Biochemical Pathways
Fatty acids are key components of lipid metabolism, which includes the synthesis and degradation of triglycerides and phospholipids, and the oxidation of fatty acids .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
As a fatty acid, it likely plays a role in energy production, cellular signaling, and the formation of cell membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
As a long-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules involved in fatty acid metabolism
Cellular Effects
The cellular effects of 7Z-Octadecenoic acid are also not well studied. As a fatty acid, it may influence cell function by being incorporated into cell membranes, affecting their fluidity and function . It could also potentially impact cell signaling pathways, gene expression, and cellular metabolism, but specific details are currently lacking in the literature.
Molecular Mechanism
As a fatty acid, it may bind to certain proteins or enzymes, potentially influencing their activity
Metabolic Pathways
This compound, as a long-chain fatty acid, is likely involved in fatty acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7Z-octadecenoic acid typically involves the selective hydrogenation of linoleic acid, which contains two double bonds, to produce a mono-unsaturated fatty acid . This process requires specific catalysts and controlled reaction conditions to ensure the selective reduction of one double bond while preserving the other .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils . The extraction process includes solvent extraction, followed by purification steps like distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7Z-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically occurs at the double bond, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bond can be reduced to produce stearic acid, a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and oxygen under controlled conditions.
Reduction: Catalysts such as palladium or nickel are used in hydrogenation reactions.
Substitution: Acid catalysts like sulfuric acid are used in esterification reactions.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Stearic acid.
Substitution: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
7Z-octadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: It serves as a model compound for studying the metabolism of unsaturated fatty acids.
Medicine: Research has explored its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Comparison with Similar Compounds
Similar Compounds
Oleic acid: Another unsaturated fatty acid with a double bond at the ninth carbon atom.
Linoleic acid: Contains two double bonds at the ninth and twelfth carbon atoms.
Stearic acid: A saturated fatty acid with no double bonds.
Uniqueness
7Z-octadecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and physical properties compared to other fatty acids . Its specific configuration allows for unique interactions with biological molecules and industrial applications .
Properties
IUPAC Name |
(Z)-octadec-7-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUCYJXFCAVHNC-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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